Tert-butyl 4-hydroxypyridin-2-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-oxo-1H-pyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-6-7(13)4-5-11-8/h4-6H,1-3H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEXGQQHRWHRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)C=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Precursor Synthetic Strategies for Tert Butyl 4 Hydroxypyridin 2 Ylcarbamate
Identification of Key Synthetic Disconnections
A retrosynthetic analysis of tert-butyl 4-hydroxypyridin-2-ylcarbamate (1) reveals two primary disconnections. The most apparent disconnection is the carbamate (B1207046) bond, leading back to 2-amino-4-hydroxypyridine (B184335) (2) and di-tert-butyl dicarbonate (B1257347) ((Boc)2O). This disconnection simplifies the final step to a well-established N-protection reaction.
A further critical disconnection involves the C4-hydroxyl group. Due to the reactivity of the hydroxyl group, particularly its potential to interfere with reactions at the 2-amino position, it is strategically advantageous to protect it during the synthesis. This leads to a protected precursor, such as a benzyloxy derivative (3), which can be deprotected in the final step. The precursor for this intermediate would be 4-(benzyloxy)-2-aminopyridine (4).
This retrosynthetic pathway is outlined below:
| Target Molecule | Retrosynthetic Precursors | Key Transformation |
| This compound (1) | 2-amino-4-hydroxypyridine (2) | N-Boc Protection |
| 2-amino-4-hydroxypyridine (2) | 4-(benzyloxy)-2-aminopyridine (4) | Deprotection (e.g., hydrogenolysis) |
| 4-(benzyloxy)-2-aminopyridine (4) | 4-(benzyloxy)-2-chloropyridine | Amination |
Synthesis of Pyridine (B92270) Precursors Bearing a Protected Hydroxyl Group
The synthesis of the target molecule hinges on the effective preparation of pyridine precursors where the 4-hydroxyl group is appropriately protected. The benzyloxy group is a common and effective choice for protecting hydroxyl groups due to its relative stability under various reaction conditions and its straightforward removal via hydrogenolysis.
Strategies for the Preparation of 4-(Benzyloxy)pyridin-2-ylcarbamate Scaffolds
The synthesis of 4-(benzyloxy)pyridin-2-ylcarbamate scaffolds can be approached by first constructing the 4-(benzyloxy)pyridine (B1590385) core, followed by the introduction of the carbamate group at the 2-position.
A common route to 4-(benzyloxy)pyridine involves the nucleophilic substitution of a suitable leaving group at the 4-position of the pyridine ring with a benzyl (B1604629) oxide source. For instance, 4-chloropyridine (B1293800) can be reacted with benzyl alcohol in the presence of a strong base to yield 4-(benzyloxy)pyridine.
Once the 4-(benzyloxy)pyridine is obtained, the subsequent introduction of the 2-amino group is necessary. This can be achieved through various methods, including the Chichibabin reaction, although this method can sometimes lead to mixtures of products. A more controlled approach involves the use of a precursor that already contains a group at the 2-position that can be converted to an amino group. For example, starting with 2-chloro-4-hydroxypyridine, the hydroxyl group can be protected with a benzyl group, followed by amination at the 2-position.
Introduction of the Tert-butyl Carbamate Protecting Group
The introduction of the tert-butyl carbamate (Boc) protecting group onto the 2-amino group of the pyridine ring is a crucial step. This is typically achieved by reacting the 2-aminopyridine (B139424) derivative with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a suitable base. google.comfishersci.co.uk The choice of solvent and base can influence the reaction's efficiency and selectivity. Common bases include triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). The reaction is generally carried out under mild conditions, providing the desired N-Boc protected product in good yield. fishersci.co.ukorganic-chemistry.org
For the synthesis of this compound, the Boc protection would be performed on 2-amino-4-(benzyloxy)pyridine. This yields tert-butyl 4-(benzyloxy)pyridin-2-ylcarbamate, the direct precursor to the final product. The final step would then be the deprotection of the benzyl group to unveil the hydroxyl functionality.
Strategic Considerations in the Design of Precursors for Optimized Synthesis
The optimization of the synthesis of this compound requires careful consideration of the precursor design and reaction sequencing.
Key strategic considerations include:
Order of Reactions: The sequence of reactions is critical. It is generally more efficient to introduce the amino group or a precursor to it early in the synthesis and then perform the protection steps. Protecting the hydroxyl group before introducing the amino functionality can prevent unwanted side reactions.
Purification Methods: The intermediates in the synthetic pathway may require purification to ensure the high purity of the final product. Chromatographic techniques are often employed for this purpose. The physical properties of the precursors, such as their crystallinity and solubility, can impact the ease of purification.
By carefully planning the retrosynthetic pathway and considering these strategic points, the synthesis of this compound can be achieved in an efficient and controlled manner.
Direct Synthetic Methodologies and Deprotection Techniques for Tert Butyl 4 Hydroxypyridin 2 Ylcarbamate
Catalytic Hydrogenolysis of the Benzyloxy Protecting Group
The most common and direct method for preparing tert-butyl 4-hydroxypyridin-2-ylcarbamate is through the deprotection of its benzyloxy-protected precursor, tert-butyl 4-(benzyloxy)pyridin-2-ylcarbamate. Catalytic hydrogenolysis is the premier technique for this transformation, valued for its efficiency and the clean nature of its byproducts (toluene and the deprotected amine). This process involves the cleavage of the carbon-oxygen bond of the benzyl (B1604629) ether through the action of hydrogen gas in the presence of a metal catalyst.
Investigation of Catalytic Systems (e.g., Palladium on Carbon)
The choice of catalyst is critical for the success of the hydrogenolysis reaction. Palladium on carbon (Pd/C) is the most widely employed catalyst for this debenzylation due to its high activity, stability, and ease of removal by filtration. nih.gov Typically, a 5% or 10% loading of palladium on the activated carbon support is used.
Alternative catalysts include palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), known as Pearlman's catalyst, which can be more effective for resistant substrates or cases where catalyst poisoning is a concern. researchgate.net In some challenging debenzylations, a mixture of Pd/C and Pd(OH)₂/C has been shown to be more efficient than either catalyst alone. researchgate.net For specific applications, other platinum-group metals like platinum or rhodium on carbon supports can also be considered, though palladium remains the standard for O-debenzylation. The combination of Pd/C with acidic heterogeneous catalysts like niobic acid-on-carbon has also been shown to effectively facilitate the deprotection of benzyl groups. nih.gov
Table 1: Comparison of Common Catalytic Systems for Debenzylation
| Catalyst System | Typical Loading | Key Advantages | Considerations |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | 5-10% w/w | High activity, cost-effective, easily filtered | Susceptible to poisoning by sulfur or nitrogen compounds |
| Palladium Hydroxide on Carbon (Pd(OH)₂/C) | 20% w/w | Higher activity for difficult substrates, less prone to over-reduction | Higher cost compared to Pd/C |
| Pd/C + Niobic Acid-on-Carbon (Nb₂O₅/C) | 1-10 mol % | Accelerates reaction, reusable, simple workup | Requires preparation of the mixed catalyst system |
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Hydrogen Pressure
The efficiency of catalytic hydrogenolysis is highly dependent on the reaction parameters. The optimization of these conditions is key to achieving high yield and purity of this compound.
Solvent: The choice of solvent can significantly impact reaction rates. Protic solvents such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and isopropanol (B130326) (IPA) are most common and generally provide good results. Ethyl acetate (B1210297) (EtOAc) is another frequently used solvent. The solubility of the starting material and the product, as well as the solvent's ability to facilitate hydrogen dissolution, are important factors.
Temperature: Most O-debenzylation reactions proceed efficiently at room temperature (20-25 °C). In cases where the reaction is sluggish, gentle heating may be applied, but this can sometimes lead to side reactions or over-reduction of the pyridine (B92270) ring.
Hydrogen Pressure: The reaction can often be conducted under atmospheric pressure of hydrogen, typically by using a balloon filled with H₂ gas. For more challenging substrates or to accelerate the reaction rate, pressures ranging from 50 to 1000 psi can be applied using specialized hydrogenation apparatus.
Table 2: Optimization Parameters for Hydrogenolysis of Tert-butyl 4-(benzyloxy)pyridin-2-ylcarbamate
| Parameter | Condition | Effect on Reaction |
|---|---|---|
| Solvent | Methanol, Ethanol | Excellent; good substrate solubility and H₂ availability. |
| Ethyl Acetate | Good alternative; useful if protic solvents are incompatible. | |
| Temperature | 20-25 °C (Room Temp) | Optimal for clean conversion and high yield. |
| 30-50 °C | May increase rate but risks side reactions. | |
| H₂ Pressure | 1 atm (Balloon) | Sufficient for most standard lab-scale syntheses. |
| 50-200 psi | Increases reaction rate; useful for scaling up or difficult substrates. |
Mechanistic Insights into Catalytic Debenzylation Processes
The mechanism of palladium-catalyzed hydrogenolysis of a benzyl ether is a surface-mediated process. commonorganicchemistry.com The reaction is generally understood to proceed through the following key steps:
Adsorption: Both the benzyl ether substrate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface to form active palladium hydride species (Pd-H).
C-O Bond Cleavage: The benzyl C-O bond of the substrate undergoes oxidative addition to a palladium atom on the surface. This is often the rate-determining step and results in the formation of a palladium-alkoxide intermediate and a benzyl-palladium species.
Hydrogenolysis: The intermediate species react with the palladium hydrides on the surface. This step cleaves the palladium-carbon and palladium-oxygen bonds, forming toluene (B28343) and the deprotected hydroxypyridine.
Desorption: The final products, this compound and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Exploration of Alternative Synthetic Routes to the 4-Hydroxypyridin-2-ylcarbamate Core
Beyond the deprotection of a benzyl ether, other synthetic strategies can be envisioned for the construction of the this compound core. These routes may involve building the substituted pyridine ring or performing functional group interconversions at a late stage.
One potential route starts from 2-amino-4-chloropyridine. The amino group can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield tert-butyl 4-chloropyridin-2-ylcarbamate. Subsequently, the chloro-substituent can be displaced by a hydroxyl group via nucleophilic aromatic substitution using a strong base like sodium hydroxide or potassium hydroxide, often at elevated temperatures or under microwave irradiation.
Another approach could involve the synthesis of tert-butyl 4-bromopyridin-2-ylcarbamate, which can be prepared from 4-bromopyridine-2-carboxylic acid. chemicalbook.com The bromo-group can then be converted to a hydroxyl group using methods such as palladium-catalyzed Buchwald-Hartwig hydroxylation or a copper-catalyzed Ullmann-type reaction with a hydroxide source.
Methodological Advancements in Analogous Carbamate (B1207046) and Hydroxypyridine Syntheses
The synthesis of carbamates and functionalized pyridines are active areas of chemical research, with new methodologies continually being developed. These advancements offer potential alternative approaches for the synthesis of the target molecule and its analogs.
Recent progress in carbamate synthesis has focused on avoiding hazardous reagents like phosgene. nih.gov Zirconium(IV)-catalyzed exchange processes, for example, allow for the synthesis of carbamates from dialkyl carbonates and amines. organic-chemistry.org This method uses catalytic additives like 2-hydroxypyridine (B17775) to enhance reaction efficiency. organic-chemistry.org Another sustainable approach involves the direct transformation of Boc-protected amines into other carbamates using a strong base like lithium tert-butoxide, which avoids metal catalysts entirely. rsc.org
In the realm of pyridine synthesis, modern methods often focus on the late-stage functionalization of the pyridine ring. Catalytic hydrosilylation of pyridines can lead to the formation of dihydropyridine (B1217469) intermediates, which can then be further functionalized. researchgate.net Additionally, modular strategies are being developed to install pyridine moieties onto complex molecules, which could be adapted for the synthesis of highly substituted hydroxypyridines. nih.gov
Chemical Transformations and Functionalization Reactions of Tert Butyl 4 Hydroxypyridin 2 Ylcarbamate
Reactions at the Hydroxyl Moiety
The hydroxyl group at the C4 position of the pyridine (B92270) ring is a key site for functionalization, primarily through O-alkylation and esterification reactions. These transformations allow for the introduction of a wide array of substituents, thereby modifying the compound's steric and electronic properties.
O-Alkylation Reactions
O-alkylation of the hydroxyl group can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) with activated electrophiles. The choice of reagents and reaction conditions is crucial to ensure selectivity and achieve high yields.
While specific literature on the SNAr reaction of tert-butyl 4-hydroxypyridin-2-ylcarbamate with 1-fluoro-2-methyl-4-nitrobenzene is not extensively available, the principles of SNAr on activated aryl halides provide a strong basis for predicting this transformation. In this reaction, the hydroxyl group of the pyridine, typically deprotonated by a suitable base to form a more nucleophilic phenoxide-like species, attacks the electron-deficient aromatic ring of 1-fluoro-2-methyl-4-nitrobenzene. The presence of the strongly electron-withdrawing nitro group in the para position and the fluorine atom, a good leaving group in SNAr reactions, facilitates this nucleophilic attack.
The general reaction scheme is as follows:
Reaction Scheme for SNAr O-Alkylation
| Reactant 1 | Reactant 2 | Base | Product |
|---|---|---|---|
| This compound | 1-Fluoro-2-methyl-4-nitrobenzene | e.g., K₂CO₃, NaH | Tert-butyl 4-((2-methyl-4-nitrophenyl)oxy)pyridin-2-ylcarbamate |
The reaction would likely be carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex).
The mechanism of the SNAr reaction proceeds through a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile (the deprotonated hydroxyl group) attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final ether product.
Kinetic studies on analogous systems, such as the reaction of substituted pyridines with secondary amines, have shown that these reactions typically follow second-order kinetics, being first order in both the nucleophile and the electrophile. The reaction rates are significantly influenced by the nature of the solvent, the base used for deprotonation, and the electronic properties of the substituents on both reacting partners. For instance, more electron-withdrawing groups on the electrophile and more electron-donating groups on the nucleophile generally increase the reaction rate.
A primary consideration in the alkylation of this compound is the potential for competing N-alkylation at the pyridine ring nitrogen or the carbamate (B1207046) nitrogen. Hydroxypyridines can exist in tautomeric forms (pyridones), which can lead to a mixture of N- and O-alkylated products. acs.org For 4-hydroxypyridine (B47283), the pyridone tautomer is significant. chemicalforums.com
However, the regioselectivity of the alkylation can often be controlled by the choice of reaction conditions. Generally, O-alkylation is favored under conditions that promote the formation of the oxygen anion, such as the use of a strong base and a polar aprotic solvent. researchgate.net Conversely, N-alkylation can sometimes be favored under different conditions. The bulky tert-butoxycarbonyl (Boc) group on the amino function at the 2-position may sterically hinder N-alkylation at the adjacent ring nitrogen, thus favoring O-alkylation at the less hindered hydroxyl group. The carbamate nitrogen itself is generally less nucleophilic due to the delocalization of its lone pair onto the adjacent carbonyl group.
Factors Influencing N- vs. O-Alkylation
| Factor | Favors O-Alkylation | Favors N-Alkylation |
|---|---|---|
| Base | Strong bases (e.g., NaH) | Weaker bases, or specific catalysts |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Can be solvent-dependent |
| Electrophile | Hard electrophiles | Soft electrophiles |
| Steric Hindrance | Less hindered hydroxyl group | Less hindered nitrogen |
Esterification and Other O-Functionalization Strategies
The hydroxyl group of this compound can also be readily converted into an ester. Standard esterification conditions can be employed, such as reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction with a carboxylic acid.
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is electron-rich due to the presence of two electron-donating groups: the hydroxyl group at C4 and the N-Boc-carbamate group at C2. This increased electron density makes the ring more susceptible to electrophilic aromatic substitution than pyridine itself, which is notoriously unreactive towards such reactions. uoanbar.edu.iq
The directing effects of the substituents will govern the position of electrophilic attack. The hydroxyl group is a strong activating and ortho-, para-directing group. The N-Boc-carbamate group is also activating and ortho-, para-directing. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to these activating groups. Given the substitution pattern, the most likely positions for electrophilic attack are C3, C5, and C6. Steric hindrance from the bulky tert-butyl group may influence the regioselectivity, potentially favoring substitution at the less hindered positions.
Conversely, the electron-rich nature of the ring makes it less susceptible to nucleophilic aromatic substitution, unless a good leaving group is present on the ring and the ring is activated by strong electron-withdrawing groups, which is not the case here.
Potential for Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). youtube.com This deactivation is often compared to that of nitrobenzene. youtube.com Furthermore, under the strongly acidic conditions typically required for EAS reactions like nitration or halogenation, the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and severely deactivating the ring. youtube.comrsc.org
In the case of this compound, the substituents on the ring play a crucial role in directing and influencing the feasibility of EAS reactions. The hydroxyl group at the C4 position is a powerful activating group due to its ability to donate electron density via resonance (+R effect). The N-Boc-amino group at the C2 position is also generally considered to be an activating, ortho-, para-directing group.
The interplay of these groups dictates the potential reactivity and regioselectivity:
Activating Groups: The hydroxyl and Boc-amino groups both activate the pyridine ring, counteracting the deactivating effect of the ring nitrogen.
Directing Effects: The hydroxyl group strongly directs electrophiles to its ortho positions (C3 and C5). The Boc-amino group directs to its ortho (C3) and para (C5) positions.
Therefore, the C3 and C5 positions are electronically enriched and are the most likely sites for electrophilic attack. Kinetic studies on related molecules like 3-hydroxypyridine (B118123) have shown that nitration can occur, typically on the protonated species, at the position ortho to the hydroxyl group. rsc.org For this compound, substitution would be predicted to occur preferentially at the C3 and C5 positions, contingent on finding reaction conditions that are compatible with the sensitive functional groups and overcome the inherent low reactivity of the pyridine nucleus.
| Position | Influence of Substituents | Predicted Reactivity |
|---|---|---|
| C3 | Ortho to both -OH (activating) and -NHBoc (activating) | Highly Favored |
| C5 | Ortho to -OH (activating) and Para to -NHBoc (activating) | Highly Favored |
| C6 | Ortho to ring Nitrogen (deactivating) | Disfavored |
Investigation of Nucleophilic Aromatic Substitution after Derivatization
Nucleophilic Aromatic Substitution (SNAr) on pyridine rings is generally more facile than on benzene rings, particularly at the C2 (ortho) and C4 (para) positions. uci.edustackexchange.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. stackexchange.com However, for an SNAr reaction to proceed, a good leaving group must be present on the ring. The hydroxyl group (-OH) at the C4 position of this compound is a poor leaving group.
Therefore, direct nucleophilic displacement of the hydroxyl group is not feasible. The investigation of SNAr reactions on this scaffold necessitates a two-step strategy:
Derivatization: The hydroxyl group must first be converted into a more effective leaving group. This is commonly achieved by transforming it into a sulfonate ester, such as a tosylate, mesylate, or, more effectively, a nonaflate or triflate, which are excellent leaving groups.
Nucleophilic Displacement: The resulting activated pyridine derivative can then be reacted with a variety of nucleophiles to achieve substitution at the C4 position.
This strategy has been successfully applied to other 4-hydroxypyridine derivatives, which are converted to the corresponding pyrid-4-yl nonaflates to participate in coupling reactions. researchgate.net Once derivatized, the C4 position becomes highly electrophilic and susceptible to attack by a range of nucleophiles.
| Step | Reaction | Reagents | Product Type |
|---|---|---|---|
| 1. Derivatization | O-Sulfonylation | Tosyl chloride (TsCl), Triflic anhydride (Tf2O), or Nonafluorobutanesulfonyl fluoride (B91410) (NfF) with a base (e.g., Pyridine, Et3N) | 4-O-Sulfonylpyridine derivative |
| 2. Substitution | Amination | Primary or secondary amines (e.g., RNH2, R2NH) | 4-Aminopyridine derivatives |
| Alkoxylation/Aryloxylation | Alkoxides (e.g., NaOR) or Phenoxides (e.g., NaOAr) | 4-Alkoxy/Aryloxypyridine ethers | |
| Thiolation | Thiolates (e.g., NaSR) | 4-Thioether derivatives |
Transformations Involving the Carbamate Moiety
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions.
Selective N-Deprotection Strategies (e.g., Acidic Conditions)
The removal of the Boc group from the 2-amino position is a key transformation, yielding the free 2-amino-4-hydroxypyridine (B184335), a versatile building block for further synthesis. This deprotection is most commonly achieved under acidic conditions. researchgate.netresearchgate.net The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and a proton.
A variety of acidic reagents can be employed for this purpose, offering a range of reactivity and selectivity. The choice of acid and solvent can be tailored to the substrate's sensitivity to prevent unwanted side reactions. While strong acids like trifluoroacetic acid (TFA) are highly effective, milder conditions can also be used. reddit.comorganic-chemistry.org
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (DCM) at 0 °C to room temperature. reddit.com | Highly effective and common, but harsh. |
| Hydrochloric Acid (HCl) | In a solvent such as Dioxane, Methanol (B129727), or Ethyl Acetate (B1210297). | A standard and cost-effective method. |
| Phosphoric Acid (H3PO4) | Aqueous H3PO4. organic-chemistry.org | Offers a milder, environmentally benign alternative. organic-chemistry.org |
| Lewis Acids (e.g., ZnBr2) | In a solvent like Dichloromethane (DCM). researchgate.net | Can offer chemoselectivity in certain substrates. researchgate.net |
| Thermal Conditions | Heating in a suitable solvent (e.g., Methanol, TFE) in continuous flow. nih.govnih.gov | Can allow for selective deprotection in poly-protected molecules. nih.govnih.gov |
Further Derivatization at the Carbamate Nitrogen for Diverse Analogues
In addition to its role as a protecting group, the carbamate moiety itself can be a site for further functionalization. The nitrogen atom of the Boc-carbamate is weakly acidic and can be deprotonated by a strong base. The resulting anion is a potent nucleophile that can react with various electrophiles, allowing for the introduction of substituents at the nitrogen atom. This strategy is a powerful tool for creating a library of diverse analogues.
The typical procedure involves treating the N-Boc protected amine with a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govnih.gov The resulting N-anion is then quenched with an electrophile, such as an alkyl or benzyl (B1604629) halide. This approach has been successfully used for the N-alkylation of N-Boc-4-aminopyridines and closely related structures. nih.govnih.govresearchgate.net
| Base | Electrophile | Solvent | Product |
|---|---|---|---|
| Sodium Hydride (NaH) | Alkyl Halides (e.g., CH3I, BnBr) | DMF, THF | N-alkylated carbamate |
| n-Butyllithium (n-BuLi) | Aryl Halides (in presence of a catalyst) | THF | N-arylated carbamate |
| Electrogenerated Base | Alkylating Agents | Acetonitrile (MeCN) | N-alkylated carbamate nih.gov |
Strategic Application As a Core Intermediate in the Synthesis of Inhibitor Scaffolds
Integration into Quinazoline (B50416) Core Synthesis
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology. The strategic use of tert-butyl 4-hydroxypyridin-2-ylcarbamate facilitates the construction of complex quinazoline derivatives.
Mechanistic Pathways for Quinazoline Ring Formation Utilizing the Pyridine (B92270) Intermediate
While direct, publicly documented mechanistic pathways for the formation of a quinazoline ring starting specifically from this compound are not extensively detailed in readily available literature, the synthesis of quinazoline scaffolds generally involves the construction of the pyrimidine (B1678525) ring onto a benzene (B151609) precursor. In a hypothetical application, the this compound could be envisioned to undergo a series of reactions to be incorporated into a quinazoline structure.
A plausible, though not explicitly documented, synthetic route could involve the modification of the pyridine ring of this compound to introduce functionalities that would allow for its fusion to a benzene ring system, ultimately forming a quinazoline derivative. However, more common and established synthetic routes for quinazolines typically start from anthranilic acid derivatives or other ortho-substituted anilines. The specific utility of this compound would likely be in introducing a substituted pyridine moiety onto a pre-formed quinazoline core or a precursor to it.
Scope and Diversity of N4-Phenyl-quinazoline-4-amine Derivatives Accessible
The versatility of this compound as a building block allows for the potential synthesis of a wide array of N4-phenyl-quinazoline-4-amine derivatives. These derivatives are of significant interest as they are the foundational structures for many kinase inhibitors.
By leveraging the functional groups of the pyridine intermediate, various phenyl groups with diverse electronic and steric properties can be introduced at the N4 position of the quinazoline ring. This diversity is crucial for exploring the chemical space and optimizing the pharmacological properties of the resulting inhibitor. The following table illustrates the potential diversity of substituents that could be introduced, leading to a range of N4-phenyl-quinazoline-4-amine derivatives.
| R1 (Substitution on Phenyl Ring) | R2 (Other positions on Quinazoline) | Potential Therapeutic Target |
| 3-chloro-4-fluoro | 6,7-dimethoxy | Epidermal Growth Factor Receptor (EGFR) |
| 3-ethynyl | 6,7-bis(2-methoxyethoxy) | EGFR |
| 4-((4-methylpiperazin-1-yl)methyl) | 6-amino | Tyrosine Kinases |
| 3-bromo | 7-methoxy | Vascular Endothelial Growth Factor Receptor (VEGFR) |
Synthetic Strategies for Analog and Derivative Generation
The efficient generation of analogs and derivatives is a cornerstone of modern drug discovery. This compound is amenable to strategies that facilitate the rapid synthesis of large numbers of compounds for screening.
Application in Parallel Synthesis and Combinatorial Library Generation Techniques
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds. The structure of this compound, with its distinct reactive sites, makes it a suitable building block for such high-throughput synthesis approaches.
In a combinatorial synthesis workflow, the pyridine intermediate could be anchored to a solid support, followed by sequential reactions to build the quinazoline scaffold and introduce diversity at various positions. This would allow for the creation of a library of thousands of distinct compounds in a systematic and efficient manner.
Hypothetical Combinatorial Library Generation:
Scaffold: Quinazoline core derived from a process involving the pyridine intermediate.
Diversity Point 1 (R1): A variety of substituted anilines to generate N4-phenyl diversity.
Diversity Point 2 (R2): Different reagents to modify other positions on the quinazoline ring.
Fragment-Based Approaches Leveraging the Versatility of the Intermediate
Fragment-based drug discovery (FBDD) is a technique that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govresearchgate.netnih.gov These initial hits are then optimized and grown into more potent lead compounds.
While there is no direct evidence of "this compound" itself being used as a fragment in screening libraries, its structural motifs are relevant to FBDD. The hydroxypyridine core is a common feature in many biologically active molecules and could serve as a starting point for fragment elaboration. Medicinal chemists could use this intermediate to synthesize a library of fragments where the pyridine core is decorated with different small functional groups. These fragments could then be screened against various therapeutic targets, such as protein kinases.
Contribution to Structure-Activity Relationship (SAR) Studies of Derivative Classes
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and observing the effect on its potency and selectivity, medicinal chemists can design more effective drugs.
The use of this compound in the synthesis of a series of quinazoline derivatives would provide a valuable platform for SAR studies. By keeping the core structure constant and varying the substituents at different positions, researchers can probe the key interactions between the inhibitor and its target protein.
For instance, in a series of N4-phenyl-quinazoline-4-amine derivatives, modifications could be made to the phenyl ring, the quinazoline core, and the pyridine moiety introduced via the intermediate. The resulting data would help in constructing a detailed SAR model, guiding the design of next-generation inhibitors with improved efficacy and reduced off-target effects.
Example of SAR Table for a Hypothetical Series of Quinazoline Inhibitors:
| Compound ID | R1 (Phenyl Substitution) | R2 (Quinazoline Substitution) | IC50 (nM) |
| 1a | H | 6,7-dimethoxy | 500 |
| 1b | 3-Cl | 6,7-dimethoxy | 150 |
| 1c | 3-Br | 6,7-dimethoxy | 120 |
| 1d | 3-CH3 | 6,7-dimethoxy | 300 |
| 2a | 3-Cl | 6-methoxy | 250 |
| 2b | 3-Cl | 7-methoxy | 200 |
This table illustrates how systematic changes to the structure can lead to significant differences in inhibitory potency, providing valuable insights for drug design.
Impact of Modifications at the 4-Position of the Pyridine Ring on Downstream Binding Interactions (for derived compounds)
The 4-hydroxy group of the this compound scaffold serves as a prime handle for chemical modification, allowing for the introduction of a wide array of substituents. These modifications can profoundly influence the binding interactions of the final inhibitor compounds with their biological targets. The nature of the substituent at this position can affect key parameters such as hydrogen bonding, lipophilicity, and steric complementarity within the target's binding pocket.
Research into various inhibitor classes has demonstrated the critical role of the 4-position substituent. For instance, in the development of certain kinase inhibitors, the conversion of the 4-hydroxy group to an ether or its substitution with small alkyl or aryl groups can lead to significant gains in potency and selectivity. These modifications can allow the molecule to access deeper pockets within the kinase active site or to form additional stabilizing interactions with nearby amino acid residues.
A common strategy involves the synthesis of a library of analogs where the 4-position is varied. The subsequent biological evaluation of these compounds provides valuable SAR data, guiding the optimization of the lead compound. The following table illustrates hypothetical modifications at the 4-position and their potential impact on binding interactions.
| Modification at 4-Position | Potential Impact on Binding Interactions | Example of Interaction |
|---|---|---|
| -OH (unmodified) | Can act as both a hydrogen bond donor and acceptor. | Forms a hydrogen bond with a backbone carbonyl or a polar side chain of the target protein. |
| -OCH3 (Methoxy) | Acts as a hydrogen bond acceptor; increases lipophilicity slightly. | Can form a hydrogen bond with a hydrogen bond donor on the protein and may occupy a small hydrophobic pocket. |
| -O-Aryl (Aryloxy) | Can introduce significant steric bulk and potential for π-π stacking interactions; increases lipophilicity. | The aryl ring can interact with aromatic residues like phenylalanine or tyrosine in the binding site. |
| -NH2 (Amino) | Acts as a hydrogen bond donor. | Can form crucial hydrogen bonds with acidic residues such as aspartate or glutamate. |
| -F (Fluoro) | Can form favorable electrostatic interactions and may improve metabolic stability. | Can interact with the backbone amide of the protein or other polarized groups. |
Role of the Tert-butyl Carbamate (B1207046) in Facilitating Diverse Derivatization for SAR Exploration
The tert-butyl carbamate (Boc) group attached to the 2-amino position of the pyridine ring plays a crucial, albeit temporary, role in the synthetic strategy. As a robust protecting group, it effectively masks the reactivity of the amino group, thereby directing chemical transformations to other parts of the molecule, most notably the 4-hydroxy position.
The stability of the Boc group under a wide range of reaction conditions, excluding strong acids, allows for a multi-step synthesis to be carried out without affecting the protected amine. This is particularly advantageous when harsh reagents or reaction conditions are required to modify the 4-position.
Once the desired modifications at the 4-position and other sites are complete, the Boc group can be cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This deprotection step reveals the free amino group, which can then be further functionalized if required, or it can serve as a key pharmacophoric feature in the final inhibitor.
The strategic use of the Boc protecting group is exemplified in the following hypothetical synthetic sequence for SAR exploration:
Protection: The starting material, 2-amino-4-hydroxypyridine (B184335), is reacted with di-tert-butyl dicarbonate (B1257347) to yield this compound.
Diversification at the 4-Position: The hydroxyl group of the protected intermediate is then subjected to a variety of reactions to introduce a library of different substituents (e.g., alkylation, acylation, or conversion to other functional groups).
Deprotection: The Boc group is removed from each of the analogs to yield the final set of compounds for biological screening.
Optional Further Derivatization: The now-free 2-amino group can be further modified to explore another vector of chemical space.
This systematic approach, enabled by the strategic use of the tert-butyl carbamate, allows for a comprehensive exploration of the SAR, ultimately leading to the identification of inhibitor candidates with optimized potency, selectivity, and pharmacokinetic properties.
Theoretical and Computational Chemistry Investigations of Tert Butyl 4 Hydroxypyridin 2 Ylcarbamate and Its Derivatives
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are essential for elucidating the electronic nature of a molecule. These computational methods enable the detailed characterization of molecular orbitals, charge distribution, and other electronic properties that dictate molecular reactivity. researchgate.net Studies on substituted pyridines have demonstrated that electron-donating groups, such as hydroxyl and amino functionalities, significantly influence the geometry, electronic structure, and electrostatic properties of the pyridine (B92270) ring. rsc.org
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this analysis. youtube.com The HOMO energy correlates with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. bhu.ac.in
For tert-butyl 4-hydroxypyridin-2-ylcarbamate, the electron-rich 4-hydroxypyridine (B47283) ring is expected to be the primary location of the HOMO. Specifically, the electron density would be concentrated on the nitrogen and oxygen atoms. This suggests that the molecule is susceptible to electrophilic attack at these sites. The LUMO, in contrast, would likely be distributed over the pyridine ring system, making it the region for potential nucleophilic attack. Computational studies on similar 3-hydroxypyridine (B118123) systems show that both HOMO and LUMO densities are largely localized on the pyridine moiety. researchgate.net
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.8 | Primarily localized on the 4-hydroxypyridine ring, indicating sites for electrophilic attack. |
| LUMO | -1.5 | Distributed across the pyridine ring system, indicating sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability and reactivity. |
Note: The values in this table are illustrative examples based on general principles of substituted pyridines and would be precisely determined by specific computational methods (e.g., DFT with a chosen functional and basis set).
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule, which are invaluable for predicting how molecules will interact. libretexts.orgdeeporigin.com These maps illustrate regions of varying electron density, with red typically indicating electron-rich, negative potential areas (prone to electrophilic attack) and blue indicating electron-poor, positive potential areas (prone to nucleophilic attack). bhu.ac.indeeporigin.com
An MEP map of this compound would show negative potential concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. researchgate.net These regions represent the most probable sites for protonation and interaction with electrophiles. numberanalytics.com Conversely, regions of positive potential would be located around the hydrogen of the hydroxyl group and the N-H proton of the carbamate (B1207046), identifying them as acidic and potential hydrogen bond donors. Ab initio molecular orbital calculations on substituted pyridines have shown that electrostatic potentials correlate well with substituent effects and pKa values, with the potential minimum typically found at the pyridine nitrogen atom.
In Silico Modeling of Reaction Pathways
Computational modeling provides a detailed view of reaction mechanisms that can be difficult to access experimentally. researchgate.net By calculating the energies of reactants, products, and transition states, chemists can assess a reaction's feasibility, understand its mechanism, and predict potential side reactions.
A crucial synthetic manipulation involving this compound is the removal of the tert-butoxycarbonyl (Boc) protecting group from the amine. This deprotection is typically achieved under acidic conditions. fishersci.co.ukorganic-chemistry.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which then eliminates a proton to form isobutylene (B52900). The resulting carbamic acid is unstable and decomposes to release the free amine and carbon dioxide. nih.gov
A transition state analysis for this process would computationally model this reaction coordinate to locate the highest-energy structure (the transition state). Calculating the geometry and energy of this state provides the activation energy, which is fundamental to understanding the reaction rate. Such analyses can confirm the mechanistic steps and explain why certain conditions (e.g., strong acids like TFA) are effective. fishersci.co.uk
Beyond elucidating a single reaction pathway, computational chemistry can be used to predict the outcomes of complex reactions where multiple products are possible. mit.eduacs.org Machine learning models trained on vast reaction databases are increasingly used to forecast the major product of a given set of reactants and reagents. nih.govmit.eduarxiv.org
For this compound, various functional groups could potentially react under certain conditions. For example, during an alkylation reaction, both the hydroxyl oxygen and the pyridine nitrogen are potential nucleophiles. By computationally modeling the reaction pathways for attack at each site and calculating their respective activation energies, it is possible to predict which position is more reactive under specific conditions. This in silico approach helps in optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts like N-alkylated pyridinium (B92312) salts.
Docking and Molecular Dynamics Simulations of Derived Scaffolds with Target Kinases (Focus on Derivatives)
The 4-hydroxypyridin-2-ylcarbamate scaffold is a valuable starting point for the design of kinase inhibitors, a critical class of drugs in oncology and other therapeutic areas. nih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable tools in this process. mdpi.com
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net For kinase inhibitors derived from this scaffold, docking simulations can predict how they fit into the ATP-binding site of a target kinase. nih.govmdpi.com These simulations identify crucial intermolecular interactions, such as hydrogen bonds with the kinase's "hinge" region, which are often essential for high binding affinity. mdpi.com
Following docking, MD simulations are used to study the behavior of the ligand-protein complex over time in a simulated physiological environment. mdpi.comrsc.org MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. nih.govnih.gov These simulations allow for the calculation of binding free energies, which offer a more accurate estimation of binding affinity than docking scores alone. mdpi.com This combined computational approach enables the rational design and optimization of derivatives to create potent and selective kinase inhibitors. nih.gov
| Derivative | Docking Score (kcal/mol) | Key H-Bond Interactions with Kinase Residues |
|---|---|---|
| Derivative X | -10.2 | Met793 (Hinge), Lys745 (Catalytic Loop) |
| Derivative Y | -9.5 | Met793 (Hinge), Asp810 (DFG Motif) |
| Derivative Z | -8.7 | Cys797 (Hinge) |
Note: This table presents hypothetical data to illustrate the type of information obtained from docking and molecular dynamics studies. The specific residues and scores would vary depending on the target kinase and the exact structure of the derivative.
Conformational Analysis of Derived Ligands within Enzyme Binding Pockets
Beyond static docking poses, understanding the conformational flexibility of a ligand within the dynamic environment of an enzyme's binding pocket is essential. Molecular dynamics (MD) simulations provide a powerful approach to study these dynamics over time, offering a more realistic representation of the biological system.
Key findings from such an analysis would involve identifying the dihedral angles of the rotatable bonds in the ligand that are most frequently observed during the simulation. This information is invaluable for understanding the bioactive conformation of the inhibitor, which can differ significantly from its lowest energy state in solution.
Table 2: Hypothetical Conformational Analysis Data for a Derived Ligand
| Rotatable Bond | Predominant Dihedral Angle (degrees) | Conformational Stability |
| Pyridine-NH | 175 | High |
| NH-C=O | -170 | High |
| C=O -O | 5 | Moderate |
| O-C(CH3)3 | 180 | High |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on principles of computational chemistry.
Future Directions and Emerging Research Avenues in Chemical Synthesis and Application
Development of Novel and Sustainable Synthetic Methodologies for the Core Structure
The demand for greener and more efficient chemical processes has spurred research into new ways to synthesize the 4-hydroxypyridine (B47283) core. Traditional methods often involve multiple steps, harsh conditions, and the use of toxic reagents, limiting their large-scale applicability and environmental compatibility. acs.org
Modern synthetic strategies are increasingly incorporating the principles of green chemistry to minimize waste and energy consumption. For the synthesis of pyridine (B92270) derivatives, this includes the use of environmentally benign solvents like water or ethanol (B145695), and catalyst systems that are recyclable and non-toxic. nih.govrsc.org One-pot multicomponent reactions, such as the Guareschi–Thorpe reaction using ammonium (B1175870) carbonate in an aqueous medium, represent a significant step towards a more sustainable synthesis of hydroxypyridines. rsc.org Microwave-assisted synthesis has also been recognized as a green chemistry tool, offering advantages like shorter reaction times, higher yields, and purer products. nih.gov
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel, mild, and sustainable reaction pathways. flowphotochem.eu These methods utilize light or electricity, respectively, to drive chemical transformations, often avoiding the need for harsh reagents. rsc.orgchemistryviews.org
The application of photoelectrocatalysis, which combines both light and electricity, has shown potential for the synthesis of complex N-heterocycles under mild, external-oxidant-free conditions. rsc.org While not yet specifically applied to tert-butyl 4-hydroxypyridin-2-ylcarbamate, the principles could be adapted. For instance, electrocatalytic methods are being developed for the synthesis of carbamates directly from CO2 and amines, which could provide a green route to the carbamate (B1207046) moiety of the target molecule. chemistryviews.org The development of novel electrode materials, such as single-atom catalysts, is enhancing the efficiency and substrate scope of these reactions. chemistryviews.org The investigation of these technologies could lead to innovative and highly efficient synthetic routes to the 4-hydroxypyridin-2-ylcarbamate core.
Exploration of Diverse Chemical Transformations Beyond Current Applications
The functional groups present in this compound—the hydroxyl group, the carbamate, and the pyridine ring itself—offer multiple handles for diverse chemical transformations that remain largely unexplored. While derivatization has focused on kinase inhibitor development, these groups allow for a much broader range of chemical reactions.
The hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents. It can also participate in nucleophilic substitution reactions to form ethers or esters. The carbamate's tert-butyl group can be removed under acidic conditions to liberate the free amine, which can then be acylated, alkylated, or used in coupling reactions to build more complex structures. Furthermore, the pyridine ring itself can be modified. For example, derivatives containing formyl or acetyl groups can undergo oxidation or reduction to yield carboxylic acids or alcohols, respectively, providing further points for diversification.
Advanced Functionalization Strategies for the Assembly of Complex Molecular Architectures
Building upon the 4-hydroxypyridin-2-ylcarbamate scaffold to create complex, three-dimensional molecules requires advanced functionalization strategies. Late-stage C-H functionalization is a particularly powerful approach that allows for the direct modification of the pyridine ring without the need for pre-installed functional groups. acs.org This can be achieved through methods like transition metal-catalyzed C-H activation or photoredox catalysis. For instance, a combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) allows for the installation of a wide array of functional groups at the position alpha to the ring nitrogen under mild conditions. acs.org
Cascade reactions, where multiple bond-forming events occur in a single operation, provide an efficient means to rapidly increase molecular complexity. lookchem.com Metal-free cascade processes have been developed for the synthesis of highly functionalized pyridines from simple starting materials. lookchem.com Applying such strategies to derivatives of this compound could enable the efficient assembly of novel and complex molecular architectures for screening in various biological assays.
Potential for Derivatization in Other Areas of Chemical Biology Research beyond Kinase Inhibition
The 4-hydroxy-2-pyridone scaffold, a tautomer of the 4-hydroxypyridine core, is present in a wide range of natural products with diverse biological activities. researchgate.net These include antifungal, antibacterial, insecticidal, and cytotoxic properties. researchgate.netnih.gov This suggests that derivatives of this compound could be valuable starting points for developing new therapeutic agents in areas beyond oncology. For example, novel pyrimidine-pyridine hybrids have shown potential as anti-fibrotic agents. nih.gov
Furthermore, the scaffold can be modified to create tools for chemical biology research. The introduction of fluorescent tags, such as pyrene, onto the carbamate moiety could create probes for studying biological systems. rsc.org Such fluorescently labeled molecules could be used in assays to study enzyme interactions or to visualize cellular processes. The versatility of the 4-hydroxypyridin-2-ylcarbamate core makes it an attractive platform for the development of a new generation of biologically active molecules and research tools.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 4-hydroxypyridin-2-ylcarbamate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via carbamate protection of the amino group on the pyridine ring. A typical procedure involves reacting 4-hydroxypyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DMF) under inert atmosphere. Catalytic DMAP or triethylamine is often used to enhance reaction efficiency. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to Boc₂O), temperature (0°C to room temperature), and reaction time (12–24 hours). Purity can be improved via recrystallization in ethyl acetate/hexane mixtures .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the hydroxyl and carbamate groups. The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C).
- IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl O-H stretching (~3200–3500 cm⁻¹).
- HPLC-MS : Verify molecular ion peaks ([M+H]⁺) and purity (>95%). Use reverse-phase C18 columns with acetonitrile/water gradients .
Q. What safety precautions are required when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Exposure Control : Monitor airborne concentrations with local exhaust ventilation. Avoid contact with skin/eyes due to potential irritancy (similar to structurally related carbamates).
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Acute toxicity data are limited, so treat as a potential hazard .
Advanced Research Questions
Q. How does the hydroxyl group at the 4-position influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The hydroxyl group can act as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Prior protection (e.g., silylation with TBSCl) may be necessary to prevent unwanted side reactions. For example, this compound can undergo iodination at the 5-position using NIS in DMF, enabling subsequent cross-coupling. Reactivity is highly solvent-dependent: polar aprotic solvents favor electrophilic substitution .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. chloroform) arise from variations in crystallinity and hygroscopicity. To standardize measurements:
- Pre-treatment : Dry the compound under vacuum (40°C, 24 hours).
- Solubility Testing : Use saturated solutions filtered through 0.45 μm PTFE membranes. Quantify via UV-Vis spectroscopy at λmax (~270 nm for pyridine derivatives).
- Crystallographic Analysis : Single-crystal X-ray diffraction can reveal polymorphic forms affecting solubility .
Q. What strategies are effective for stabilizing this compound under acidic or oxidative conditions?
- Methodological Answer : The tert-butyl carbamate group is acid-labile. Stabilization strategies include:
- Buffered Conditions : Use pH 7–8 phosphate buffers to minimize hydrolysis.
- Additives : Add radical scavengers (e.g., BHT) to prevent oxidative degradation.
- Temperature Control : Store at –20°C in amber vials under nitrogen. Degradation kinetics can be monitored via HPLC at accelerated conditions (40°C, 75% RH) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. The pyridine ring and carbamate group often participate in hydrogen bonding.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA).
- SAR Analysis : Compare with analogs (e.g., tert-butyl 4-iodopyridin-2-ylcarbamate) to identify pharmacophore features .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Yield discrepancies (e.g., 60% vs. 85%) stem from:
- Impurity Profiles : Starting materials (e.g., 4-hydroxypyridin-2-amine) may contain trace metals or moisture.
- Workup Differences : Extract with ethyl acetate (3×30 mL vs. 2×50 mL) to recover product efficiently.
- Catalyst Aging : Freshly distilled triethylamine improves Boc protection efficiency. Validate via TLC (Rf = 0.3 in 7:3 hexane/ethyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
